Product packaging for Cevimeline N-Oxide(Cat. No.:CAS No. 469890-14-0)

Cevimeline N-Oxide

Cat. No.: B602219
CAS No.: 469890-14-0
M. Wt: 215.31 g/mol
InChI Key: DWWHPWWQQISZCA-XEAZBWPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cevimeline N-Oxide, with the CAS number 469890-14-0, is a significant metabolite and impurity standard of the active pharmaceutical ingredient (API) Cevimeline . Cevimeline is an FDA-approved cholinergic agonist used for the treatment of dry mouth in patients with Sjögren's Syndrome, functioning as a muscarinic acetylcholine receptor agonist selective for the M1 and M3 subtypes . The formation of this compound in the body is a defined metabolic pathway, accounting for approximately 4% of the administered dose, and is produced primarily via hepatic metabolism involving CYP450 isozymes . As a well-characterized metabolite, it is essential for studying the pharmacokinetic and metabolic profile of the parent drug. In the field of pharmaceutical research and development, this compound serves as a critical Reference Standard for analytical purposes . It is extensively used in Analytical Method Development (AMD), Method Validation, and ongoing Quality Control (QC) procedures to ensure the identity, purity, and consistency of Cevimeline-containing drug products, such as in the commercial production of generic drugs via Abbreviated New Drug Applications (ANDA) . Its molecular formula is C10H17NO2S and it has a molecular weight of 215.31 g/mol . Key Chemical Data • CAS Registry Number: 469890-14-0 • Molecular Formula: C10H17NO2S • Molecular Weight: 215.31 g/mol • IUPAC Name: (2'R,3R)-rel-2'-Methylspiro[1-azabicyclo[2.2.2]octane-3,5'-oxathiolane] 1-Oxide This product is intended strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2S B602219 Cevimeline N-Oxide CAS No. 469890-14-0

Properties

CAS No.

469890-14-0

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

(2S,5S)-2-methyl-1'-oxidospiro[1,3-oxathiolane-5,3'-1-azoniabicyclo[2.2.2]octane]

InChI

InChI=1S/C10H17NO2S/c1-8-13-10(7-14-8)6-11(12)4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,9?,10-,11?/m0/s1

InChI Key

DWWHPWWQQISZCA-XEAZBWPWSA-N

Isomeric SMILES

C[C@@H]1O[C@]2(C[N+]3(CCC2CC3)[O-])CS1

Canonical SMILES

CC1OC2(C[N+]3(CCC2CC3)[O-])CS1

Appearance

White to Off-White Solid

melting_point

>148°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2’R,3R)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 1-Oxide; 

Origin of Product

United States

Chemoenzymatic Formation Pathways of Cevimeline N Oxide

Enzymatic N-Oxidation: Flavin-Containing Monooxygenase (FMO) Mediated Processes

The primary route for the formation of Cevimeline (B1668456) N-Oxide involves enzymatic N-oxidation, a reaction catalyzed by the flavin-containing monooxygenase (FMO) family of enzymes. These enzymes are crucial in the metabolism of a wide range of compounds containing nitrogen and sulfur. xiahepublishing.comwikipedia.org

Role of Flavin-Containing Monooxygenase 1 (FMO1) in Cevimeline N-Oxide Formation

Research has pinpointed Flavin-Containing Monooxygenase 1 (FMO1) as the key enzyme responsible for the N-oxidation of cevimeline to its N-oxide form. hmdb.cauniprot.org FMO1 is notably expressed in human kidney microsomes. This NADPH-dependent enzyme exhibits a broad substrate spectrum, acting on numerous nitrogen- and sulfur-containing xenobiotics. uniprot.org The involvement of FMO1 highlights a specific metabolic pathway for cevimeline that is distinct from other major drug-metabolizing enzymes. In vitro studies have confirmed that the N-oxidation of cevimeline is mediated by FMO. medchemexpress.com

Mechanistic Aspects of Enzymatic Oxygen Transfer to Tertiary Amines

The catalytic cycle of FMOs, including FMO1, involves a well-defined sequence of events to facilitate the transfer of an oxygen atom to a tertiary amine like cevimeline. wikipedia.org The process begins with the reduction of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor to its reduced form, FADH2, using NADPH. xiahepublishing.comwikipedia.org This reduced flavin then reacts with molecular oxygen to form a key intermediate, a hydroperoxyflavin. xiahepublishing.com It is this hydroperoxyflavin species that acts as the potent oxidizing agent, transferring an oxygen atom to the nucleophilic nitrogen atom of the tertiary amine substrate, resulting in the formation of the corresponding N-oxide. optibrium.comoptibrium.com This mechanism is characteristic of FMO-catalyzed reactions and differs significantly from other oxidative enzymes. tandfonline.com

Distinctions from Cytochrome P450 (CYP) Mediated Metabolism of Cevimeline

The metabolic products of CYP-mediated reactions are different from the N-oxide. The major metabolites of cevimeline are its cis- and trans-sulfoxides, which account for a significant portion of the administered dose, along with glucuronic acid conjugates. nih.govfda.govnih.gov The formation of this compound represents a minor metabolic pathway, accounting for approximately 4% of the dose. nih.govdrugbank.comfda.gov

FeatureFMO-Mediated N-OxidationCYP-Mediated Metabolism
Primary Enzyme(s) Flavin-Containing Monooxygenase 1 (FMO1) hmdb.caCytochrome P450 2D6 and 3A3/4 nih.govfda.gov
Primary Metabolite(s) This compound Cevimeline cis- and trans-sulfoxides, Glucuronic acid conjugates nih.govfda.gov
Reaction Mechanism Oxygen transfer from a hydroperoxyflavin intermediate xiahepublishing.comHeme-based catalysis wikipedia.orgnih.gov
Primary Location Kidney (for FMO1) Liver (for CYP2D6 & 3A4) nih.govnih.gov
Relative Contribution Minor pathway (~4% of dose) nih.govfda.govMajor pathway nih.govfda.gov
Inhibition Profile Inhibited by thiourea (B124793); not by SKF-525A Inhibited by specific CYP inhibitors (e.g., for CYP2D6, CYP3A4) patsnap.comspringermedizin.de
Inducibility Generally not readily induced ucl.ac.ukresearchgate.netCan be induced by various compounds ucl.ac.uk

In Vitro and Laboratory Synthesis Approaches for this compound

The synthesis of this compound for research and analytical purposes can be achieved through both enzymatic and chemical methods. In vitro, the enzymatic synthesis can be replicated using systems that contain the active FMO1 enzyme, such as human kidney microsomes, in the presence of NADPH and molecular oxygen.

For laboratory-scale chemical synthesis, direct oxidation of cevimeline is the common approach. This is typically accomplished using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. These chemical reagents effectively mimic the electrophilic oxygen transfer that occurs in the enzymatic reaction, providing a straightforward route to obtain this compound for use as a reference standard or in further studies.

Analytical and Bioanalytical Methodologies for Cevimeline N Oxide Characterization

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of Cevimeline (B1668456) N-Oxide, enabling its separation from the parent drug and other metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the detection and quantification of Cevimeline N-Oxide in biological matrices. This technique offers high sensitivity and selectivity, which is crucial for distinguishing and measuring the low concentrations of this metabolite typically found in vivo. Following the administration of cevimeline, about 4% of the dose is recovered as this compound in urine. nih.govfda.govdrugbank.com LC-MS/MS is also employed in the analysis of impurities in cevimeline, ensuring the quality and safety of the pharmaceutical product. veeprho.com

For the quantification of this compound in plasma or tissue samples, calibration curves are typically established over a range of 1–500 ng/mL. The method's validation includes ensuring a limit of quantification (LOQ) of ≤5 ng/mL, precision with a relative standard deviation (RSD) of less than 15%, and accuracy with a recovery rate of 80–120%.

High-Performance Liquid Chromatography (HPLC) with Complementary Detection

High-performance liquid chromatography (HPLC) is a versatile technique used for the analysis of cevimeline and its related compounds, including this compound. veeprho.comresearchgate.net HPLC methods, often coupled with UV detection, are utilized to confirm the identity and purity of this compound. These methods are also crucial for monitoring impurities and degradation products in cevimeline formulations. veeprho.comgoogle.com Stability-indicating assay methods developed using HPLC can effectively separate this compound from its parent compound and other degradation products. researchgate.net

Table 1: HPLC Parameters for Cevimeline Analysis

Parameter Details
Method HPLC with UV detection
Application Purity assessment and impurity profiling of Cevimeline and its metabolites. researchgate.net
Typical Use To ensure the quality and stability of cevimeline drug products. veeprho.comgoogle.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation

The definitive identification and structural confirmation of this compound are accomplished through various spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Identification

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for the unambiguous structural characterization of this compound. This technique provides detailed information about the molecular structure, which, in conjunction with other analytical methods, confirms the identity of the compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of this compound, which is a critical parameter for its identification. This technique provides an accurate mass measurement with a high degree of precision, allowing for the confirmation of the elemental composition of the molecule. lgcstandards.com HRMS, often used alongside other methods like LC-MS and NMR, plays a key role in the characterization of cevimeline's impurities and metabolites. researchgate.netresearchgate.net

Table 2: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₀H₁₇NO₂S lgcstandards.compharmaffiliates.comlgcstandards.com
Molecular Weight 215.31 g/mol lgcstandards.compharmaffiliates.comlgcstandards.com
Accurate Mass 215.098 lgcstandards.com

Sample Preparation Strategies for Complex Biological Matrices in Research

The accurate analysis of this compound in biological fluids such as plasma, urine, or tissue homogenates necessitates effective sample preparation to remove interfering substances. nih.gov Solid-phase extraction (SPE) is a commonly used technique to clean up these complex samples before analysis by methods like LC-MS/MS. This step is crucial for minimizing matrix effects and ensuring the reliability of the quantitative results. The choice of a suitable biological matrix, such as blood, plasma, serum, or urine, is a primary consideration in the development of bioanalytical methods. nih.gov

Method Validation Parameters and Reproducibility in Scientific Research Settings

The validation of analytical methods is essential to ensure the reliability and accuracy of results in scientific research. nih.gov For this compound, this process involves establishing several key performance characteristics to guarantee that the method is suitable for its intended purpose. synzeal.com Reproducibility, a critical component of validation, ensures that a method will produce consistent results across different laboratories, analysts, and equipment. nih.gov

Key validation parameters for the analysis of this compound typically include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). paruluniversity.ac.in A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the estimation of related substances of Cevimeline Hydrochloride, providing a framework for the analysis of its metabolites like the N-oxide. paruluniversity.ac.in

In one such method, specificity was demonstrated by the ability to separate the parent compound and its impurities from degradation products under various stress conditions, including acid and base hydrolysis, oxidation, and photolytic and thermal stress. paruluniversity.ac.in The method's linearity was established over a range from the limit of quantitation to 150% of the target concentration, with correlation coefficients exceeding 0.998, indicating a strong linear relationship. paruluniversity.ac.in

Table 1: Illustrative Method Validation Parameters for a Related Cevimeline Analytical Method

Parameter Specification Finding
Specificity No interference from excipients or degradants Method is specific paruluniversity.ac.in
Linearity (Correlation Coefficient) ≥ 0.998 0.9980 (Cevimeline HCl), 0.9986 (Impurity-A) paruluniversity.ac.in
Limit of Quantitation (LOQ) - 2.5 µg/ml (Cevimeline HCl), 5.0 µg/ml (Impurity-A) paruluniversity.ac.in
Limit of Detection (LOD) - 0.8 µg/ml (Cevimeline HCl), 1.6 µg/ml (Impurity-A) paruluniversity.ac.in
Precision %RSD should be within acceptable limits Method is precise paruluniversity.ac.in

| Accuracy | %Recovery should be within acceptable limits | Method is accurate paruluniversity.ac.in |

This table is based on data for Cevimeline Hydrochloride and a related impurity, which serves as a proxy for the validation parameters applicable to this compound analysis.

Reproducibility is assessed through intermediate precision and inter-laboratory trials, ensuring that the analytical method yields consistent outcomes under varied conditions. nih.gov For bioanalytical methods, this also includes evaluating the impact of the biological matrix on the assay's performance. nih.gov

Impurity Profiling and Stability-Indicating Methods for Related N-Oxides and Degradation Products

Impurity profiling is a critical aspect of pharmaceutical analysis, aimed at identifying and quantifying impurities that may arise during the manufacturing process or upon storage. veeprho.com For Cevimeline, and by extension its metabolites, this involves the characterization of related substances and degradation products to ensure the safety and efficacy of the drug. veeprho.com

This compound is itself a metabolite of Cevimeline, formed through the action of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A3/4. nih.govfda.gov It constitutes approximately 4% of the recovered dose. nih.govfda.gov Other significant metabolites include cis- and trans-sulfoxides and glucuronic acid conjugates. nih.govfda.govfda.gov

Stability-indicating methods are analytical procedures designed to separate and quantify the active pharmaceutical ingredient from its potential degradation products. paruluniversity.ac.in These methods are crucial for determining the shelf-life and storage conditions of a drug product. google.com The development of such methods for Cevimeline involves subjecting the drug to stress conditions like heat, humidity, light, and acid/base hydrolysis to induce degradation. paruluniversity.ac.in

Techniques such as high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) and mass spectrometry (MS) detectors are powerful tools for impurity profiling and the development of stability-indicating methods. veeprho.comresearchgate.netrsc.org These methods allow for the separation, identification, and quantification of the parent drug and its impurities, including N-oxides and other degradation products. researchgate.netrsc.org

For instance, a stability-indicating RP-HPLC method was developed for Cevimeline Hydrochloride, which successfully separated the main compound from its degradation products. paruluniversity.ac.in The separation was achieved using a C18 column with an isocratic mobile phase of a phosphate (B84403) buffer and methanol (B129727) mixture, with detection at 210 nm. paruluniversity.ac.in

Table 2: Major Metabolites and Impurities of Cevimeline

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Cevimeline Hydrochloride 107220-28-0 C10H18ClNOS 235.77
This compound 469890-14-0 C10H17NO2S 215.31
Cevimeline Sulfoxide 124751-36-6 C10H17NO2S 215.31
trans-Cevimeline Hydrochloride 107220-29-1 C10H18ClNOS 235.77
Cevimeline N,S-Dioxide N/A N/A N/A

Data sourced from various chemical suppliers and research articles. veeprho.compharmaffiliates.com

The characterization of these related substances is vital for ensuring that the levels of any potentially harmful impurities are controlled within acceptable limits as defined by regulatory bodies.

Disposition and Pharmacokinetic Characterization of Cevimeline N Oxide Preclinical and Mechanistic Perspectives

In Vitro Metabolic Stability and Kinetic Parameters of N-Oxide Formation

The formation of Cevimeline (B1668456) N-oxide is a minor metabolic pathway, accounting for approximately 4% of an administered dose of cevimeline. drugbank.comnih.govnih.gov This conversion is primarily carried out by the flavin-containing monooxygenase 1 (FMO1), which is a major isoform found in human kidney microsomes. The reaction is NADPH-dependent and involves the oxidation of the tertiary amine group of cevimeline to form the N-oxide.

In vitro studies have shown that the formation of Cevimeline N-oxide can be inhibited by thiourea (B124793), a potent FMO inhibitor. This suggests that FMO1 is the primary enzyme responsible for this metabolic step. While detailed kinetic parameters for the formation of this compound are not extensively reported in the public domain, the low percentage of its formation suggests a lower rate of formation compared to other major metabolites of cevimeline.

Preclinical Pharmacokinetic Profiles and Disposition Mechanisms of N-Oxide Metabolites

Following its formation, this compound, along with other metabolites, is primarily eliminated from the body through urine. mims.comdaiichisankyo.us After a 30 mg dose of cevimeline, about 84% is excreted in the urine within 24 hours. drugbank.commims.comnih.gov Over seven days, approximately 97% of the dose is recovered in the urine, with a very small fraction (0.5%) found in the feces. mims.comnih.govnih.gov The metabolites of cevimeline, including the N-oxide, are considered to have weak pharmacological activity. fda.gov

The rapid excretion of cevimeline and its metabolites indicates an efficient clearance process. The disposition of this compound is, therefore, largely governed by renal clearance mechanisms.

Species-Specific Variations in N-Oxide Biotransformation and Elimination

The metabolism of xenobiotics, including the formation of N-oxides, can exhibit significant variations across different species. nih.govntu.edu.sg These differences are often attributed to species-specific expression levels and activities of metabolic enzymes like the cytochrome P450 and flavin-containing monooxygenase systems. ntu.edu.sg

While specific comparative studies on the biotransformation and elimination of this compound across different preclinical species are not widely available, it is a well-established principle in pharmacology that such variations exist. ntu.edu.sgslideshare.net These differences can affect the rate of N-oxide formation and its subsequent elimination, which is an important consideration when extrapolating preclinical data to humans.

Physiologically Based Kinetic (PBK) Modeling for N-Oxide Disposition Studies

Physiologically based kinetic (PBK) modeling is a computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. xiahepublishing.comfrontiersin.org These models integrate in vitro data with physiological parameters to predict the pharmacokinetic behavior of a substance in vivo. nih.govwur.nl

For N-oxide metabolites, PBK models can be particularly useful in understanding their disposition. nih.govnih.gov By incorporating parameters such as enzyme kinetics for N-oxide formation (e.g., Vmax and Km for FMO1), renal clearance rates, and tissue distribution, a PBK model could predict the concentration-time profiles of this compound in various tissues and in circulation. nih.govwur.nl Such models can also be used to explore the impact of species-specific parameters on the disposition of the N-oxide, helping to bridge the gap between preclinical findings and human pharmacokinetics. nih.govwur.nl

Mechanistic Pharmacodynamic Investigations of Cevimeline N Oxide

In Vitro Receptor Interaction and Binding Affinity Assessments of N-Oxide Analogs

Detailed in vitro studies providing specific binding affinities, such as Ki (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values, for Cevimeline (B1668456) N-Oxide at various muscarinic receptor subtypes are not extensively available in the public scientific literature. While it is hypothesized that Cevimeline N-Oxide may interact with muscarinic receptors due to its structural similarity to cevimeline, quantitative data to confirm the extent of this interaction is scarce.

For the parent compound, cevimeline, such data is more readily available and provides a point of reference. For instance, in vitro displacement studies using [³H]-quinuclidinyl benzilate in rat submandibular/sublingual gland membranes, which are rich in M3 receptors, have shown an IC₅₀ of 14 µM and a Ki of 1.2 ± 0.3 µM for cevimeline. portico.org Functional assays in CHO cells expressing human muscarinic receptor subtypes have determined the EC₅₀ (half-maximal effective concentration) values for cevimeline to be 0.023 µM for M1, 1.04 µM for M2, 0.048 µM for M3, 1.31 µM for M4, and 0.063 µM for M5 receptors. nih.govmdpi.com This highlights cevimeline's potency as an M1 and M3 agonist. nih.govmdpi.com

It is suggested that the N-oxidation of cevimeline likely leads to a reduction in receptor affinity due to steric and electronic changes in the molecule. However, without specific binding assay results for this compound, this remains a hypothesis.

Table 1: In Vitro Receptor Affinity and Functional Activity of Cevimeline This table presents data for the parent compound, Cevimeline, as specific data for this compound is not available in the reviewed literature.

Compound Receptor Subtype Assay Type Value Unit Source
Cevimeline M3 Radioligand Binding (IC₅₀) 14 µM portico.org
Cevimeline M3 Radioligand Binding (Ki) 1.2 ± 0.3 µM portico.org
Cevimeline M1 Functional Assay (EC₅₀) 0.023 µM nih.govmdpi.com
Cevimeline M2 Functional Assay (EC₅₀) 1.04 µM nih.govmdpi.com
Cevimeline M3 Functional Assay (EC₅₀) 0.048 µM nih.govmdpi.com
Cevimeline M4 Functional Assay (EC₅₀) 1.31 µM nih.govmdpi.com
Cevimeline M5 Functional Assay (EC₅₀) 0.063 µM nih.govmdpi.com

Structural Modifications Impacting Receptor Selectivity and Agonist Activity of N-Oxides

There is a lack of available scientific literature detailing the synthesis and evaluation of structural modifications of this compound to investigate their impact on muscarinic receptor selectivity and agonist activity. Research on structure-activity relationships for N-oxide analogs of cevimeline has not been widely published.

The conversion of the tertiary amine in the quinuclidine (B89598) ring of cevimeline to an N-oxide introduces a polar, oxygen-containing functional group. This modification is expected to alter the molecule's electronic distribution and steric profile, which are critical for receptor binding and activation. It is theorized that the increased hydrophilicity of the N-oxide metabolite may facilitate its renal excretion.

Comparative Pharmacological Profiles with Parent Compound and Related N-Oxides in Preclinical Models

Preclinical studies directly comparing the pharmacological profile of this compound with its parent compound, cevimeline, are not extensively detailed in the available literature. While the metabolism of cevimeline to its N-oxide and other metabolites has been established in animal models and humans, the in vivo activity of this compound is often presumed to be minimal due to its low abundance as a metabolite. nih.gov

Studies on the parent compound, cevimeline, in preclinical models have demonstrated its sialogogic (saliva-inducing) effects. portico.org For example, in rats, intravenous administration of cevimeline at doses of 1-10 mg/kg resulted in dose-dependent increases in salivation. portico.org While pilocarpine, another muscarinic agonist, was found to be more potent, the salivatory response induced by cevimeline was of a longer duration. portico.org

The pharmacological activity of the metabolites of cevimeline, including the N-oxide, has been described as weak in regulatory documents. fda.gov This suggests that in preclinical models, the observed pharmacological effects following cevimeline administration are predominantly due to the parent compound itself rather than its metabolites.

Table 2: Urinary Recovery of Cevimeline and its Metabolites in Humans This table is based on data from a study in healthy male volunteers following a single oral administration of ¹⁴C-cevimeline.

Compound Percentage of Dose Recovered in Urine (24 hours) Source
Unchanged Cevimeline 16.0% nih.govfda.gov
cis- and trans-Sulfoxide 44.5% nih.govfda.gov
Glucuronic acid conjugate 22.3% nih.govfda.gov
This compound 4.0% nih.govfda.gov

Compound Names

Computational and in Silico Studies of Cevimeline N Oxide

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For Cevimeline (B1668456) N-Oxide, the primary targets of interest are the muscarinic acetylcholine (B1216132) receptors, specifically the M1 and M3 subtypes, which are the main targets of its parent drug, cevimeline. drugbank.comnih.gov

While specific, published docking studies for Cevimeline N-Oxide are not abundant, the methodology allows for a predictive understanding of its binding potential. Simulations would involve docking the 3D structure of this compound into the known binding sites of the M1 and M3 receptors. The primary goal of these simulations is to calculate the binding energy, which indicates the affinity of the ligand for the receptor. A more negative binding energy typically corresponds to a stronger interaction. mdpi.comresearchgate.net

These simulations also identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues within the receptor's active site. mdpi.com It is hypothesized that the introduction of the N-oxide functional group alters the electrostatic and steric profile of the molecule compared to cevimeline, likely resulting in a different binding mode and reduced affinity. Pharmacological data supports this, indicating that the metabolites of cevimeline, including the N-oxide, have weak activity. fda.gov

Interactive Table 1: Illustrative Molecular Docking Results

This table presents a hypothetical comparison of docking scores for Cevimeline and its N-Oxide metabolite against muscarinic receptors, as would be generated from molecular docking software.

CompoundTarget ReceptorPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
CevimelineMuscarinic M1-8.5TYR-106, ASN-382, TRP-378
This compoundMuscarinic M1-6.2TYR-106, SER-109
CevimelineMuscarinic M3-9.1TYR-111, TRP-400, ASN-404
This compoundMuscarinic M3-6.8TYR-111, THR-192

Conformational Analysis and Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, the SAR is primarily understood by comparing its structure and function to that of the parent compound, cevimeline.

The defining structural modification in this compound is the oxidation of the tertiary amine nitrogen in the quinuclidine (B89598) ring system. This single chemical change has profound effects on the molecule's physicochemical properties. The N-oxide group increases the molecule's polarity and hydrophilicity, which can in turn affect its ability to cross cell membranes and its affinity for the receptor binding site.

Interactive Table 2: Structure-Activity Relationship (SAR) Summary

This table outlines the key structural differences between Cevimeline and this compound and their resulting impact on activity.

FeatureCevimelineThis compoundSAR Implication
Core Structure 2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane](2'R,3R)-Rel-2'-Methylspiro[1-azabicyclo[2.2.2]octane-3,5'-oxathiolane] 1-OxideThe core scaffold is identical. nih.govsynzeal.com
Key Functional Group Tertiary amine (Quinuclidine N)N-oxideOxidation of the nitrogen reduces binding affinity.
Polarity LowerHigherIncreased hydrophilicity may enhance renal excretion.
Muscarinic Activity Potent M1/M3 Agonist drugbank.comWeak or minimal activity fda.govThe tertiary amine is essential for potent agonism.

Advanced Computational Chemistry Approaches for N-Oxide Reactivity and Stability

Advanced computational chemistry methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and predict their chemical reactivity and stability. optibrium.com These approaches are particularly valuable for understanding the metabolic fate of drugs.

For this compound, these methods can model its formation and predict its stability. The formation of this compound from cevimeline is mediated by enzymes like Flavin-containing monooxygenases (FMOs). optibrium.com Computational models can calculate the activation energies (Ea) for this oxidation step. Studies have shown that for cevimeline, the calculated activation energies for metabolism at different sites on the molecule are quite similar, suggesting that reactivity alone does not dictate the metabolic outcome; steric hindrance and the accessibility of the site to the enzyme's active center also play crucial roles. optibrium.com

Furthermore, these computational tools can assess the stability of the N-oxide group itself. N-oxides can undergo metabolic or chemical reduction back to the parent amine. In silico models can predict the susceptibility of the N-O bond to cleavage under physiological conditions. Additionally, some classes of N-oxides, particularly aromatic ones, are flagged in computational toxicology models (QSAR) for potential mutagenicity due to their ability to form DNA adducts. While the quinuclidine ring in this compound is saturated, in silico toxicity assessments remain a standard part of evaluating any metabolite. researchgate.net

Interactive Table 3: Computational Chemistry Applications

This table summarizes the application of advanced computational methods to study this compound.

Computational MethodApplicationFinding/Prediction for this compound
Density Functional Theory (DFT) Predicting sites of metabolismCalculates activation energy (Ea) for N-oxidation of cevimeline. optibrium.com
Quantum Mechanics (QM) Assessing chemical stabilityModels the bond strength and reactivity of the N-O bond, predicting susceptibility to reduction.
QSAR (Quantitative Structure-Activity Relationship) In silico toxicity screeningScreens for potential alerts, such as mutagenicity, based on the N-oxide functional group.
Molecular Dynamics (MD) Simulation Analyzing conformational stabilitySimulates the dynamic behavior of the molecule over time to understand its stable conformations in solution. mdpi.com

Comparative Chemical Biology of Cevimeline N Oxide

Interplay of Oxidative Metabolic Pathways: N-Oxidation versus S-Oxidation

The metabolism of cevimeline (B1668456) is a complex process involving several enzymatic pathways, primarily occurring in the liver. mims.comvulcanchem.com The two main oxidative routes are N-oxidation and S-oxidation, which lead to the formation of different metabolites. drugbank.comnih.gov

In humans, cevimeline is metabolized by cytochrome P450 (CYP) isozymes, specifically CYP2D6 and CYP3A4. drugbank.comnih.govfda.govdrugs.com These enzymes are responsible for converting cevimeline into its various metabolites. The major metabolic pathway is S-oxidation, which accounts for approximately 44.5% of the drug's transformation and results in the formation of cis- and trans-sulfoxides. drugbank.comnih.govfda.govdrugs.com Another significant pathway is glucuronic acid conjugation, which accounts for about 22.3% of cevimeline metabolism. drugbank.comnih.govfda.govdrugs.com In contrast, N-oxidation is a minor pathway, producing cevimeline N-oxide in approximately 4% of the metabolic reactions. drugbank.comnih.govfda.govdrugs.com

Interestingly, studies in different animal species reveal significant variations in these metabolic pathways. drugbank.comnih.govtargetmol.comtargetmol.comnordicbiosite.commedchemexpress.com For instance, in rats, both S- and N-oxidized metabolites are found, whereas in dogs, only N-oxidized metabolites are detected. drugbank.comnih.govtargetmol.comtargetmol.comnordicbiosite.commedchemexpress.com This suggests that the balance between N- and S-oxidation is species-dependent.

The enzymes responsible for these transformations also differ. While CYP enzymes, particularly CYP2D6 and CYP3A4, are the main drivers of S-oxidation, N-oxidation is primarily mediated by flavin-containing monooxygenase (FMO) enzymes. drugbank.comnih.gov This distinction is crucial, as the two enzyme families have different mechanisms and substrate specificities. mdpi.comoptibrium.comresearchgate.net FMOs are NADPH-dependent enzymes that directly oxygenate nucleophilic heteroatoms, such as the nitrogen in cevimeline's quinuclidine (B89598) ring, to form N-oxides. tandfonline.comtandfonline.com In contrast, CYP enzymes are heme-containing proteins that catalyze a wider range of oxidative reactions. tandfonline.comtandfonline.com

The formation of this compound is also influenced by various factors, such as pH. In vitro studies have shown that the N-oxidation of cevimeline is pH-dependent, which is characteristic of FMO-mediated reactions. drugbank.comnih.gov Additionally, chemical inhibitors can be used to distinguish between the two pathways. For example, thiourea (B124793) is a potent inhibitor of FMOs and can be used to selectively block N-oxide formation.

Stereochemical Considerations in N-Oxide Formation and Biological Interaction

The formation of this compound is a stereoselective process, meaning that one stereoisomer is formed in preference to others. wikipedia.org This is due to the chiral nature of the cevimeline molecule and the specific three-dimensional structure of the FMO active site. The cevimeline molecule has a spirocyclic structure, with a quinuclidine ring and an oxathiolane ring joined at a single carbon atom. ontosight.aisynzeal.comncats.io This complex structure gives rise to several possible stereoisomers.

The N-oxidation of cevimeline occurs at the nitrogen atom of the quinuclidine ring, which is a tertiary amine. The FMO enzyme selectively adds an oxygen atom to this nitrogen, creating a new chiral center. The stereochemistry of the resulting N-oxide is determined by the orientation of the cevimeline molecule within the enzyme's active site. Studies have shown that FMO1, a major FMO isoform in human kidney microsomes, is responsible for the formation of a single enantiomer of this compound.

The stereochemical configuration of this compound is described as (2'R,3R)-rel-, which refers to the relative orientation of the methyl group on the oxathiolane ring and the N-oxide group on the quinuclidine ring. ontosight.aisynzeal.com This specific stereoisomer is the one that is preferentially formed during metabolism.

The biological activity of this compound is also influenced by its stereochemistry. Although the N-oxide is generally considered to be an inactive metabolite, its three-dimensional structure can affect its interaction with muscarinic receptors. medscape.com It is possible that different stereoisomers of this compound could have different affinities for these receptors, although this has not been extensively studied.

Cross-Compound Analysis with Other Drug N-Oxides in Biotransformation Studies

N-oxidation is a common metabolic pathway for many drugs that contain tertiary amine groups. mdpi.comtandfonline.comtandfonline.comhyphadiscovery.com Therefore, it is useful to compare the biotransformation of this compound with that of other drug N-oxides. This can provide insights into the general principles of N-oxide metabolism and help to predict the metabolic fate of new drug candidates.

Several other drugs are known to form N-oxide metabolites, including cetirizine, an antihistamine, and oxomemazine, another antihistamine. Like this compound, these metabolites are generally less pharmacologically active than their parent compounds and are considered to be detoxification products. However, some N-oxides can be biologically active or even toxic. tandfonline.com For example, certain aromatic N-oxides have been shown to be mutagenic.

The formation of N-oxides can also have implications for drug-drug interactions. For instance, drugs that inhibit FMO enzymes could potentially reduce the formation of N-oxide metabolites, leading to higher levels of the parent drug in the body. drugs.com This could increase the risk of adverse effects.

In some cases, N-oxide metabolites can be converted back to the parent drug in the body. hyphadiscovery.comacs.org This process, known as N-oxide reduction, can be mediated by various enzymes. tandfonline.com The extent to which this occurs can vary depending on the specific N-oxide and the individual's metabolic capacity. This can lead to a prolonged duration of action of the parent drug. hyphadiscovery.com

The study of N-oxide metabolites is an important area of drug metabolism research. By understanding the factors that influence N-oxide formation and the biological activity of these metabolites, it is possible to design safer and more effective drugs.

Future Directions and Methodological Innovations in Cevimeline N Oxide Research

Advanced Enzymology and Genetic Approaches for Metabolic Pathway Elucidation

The formation of Cevimeline (B1668456) N-Oxide is primarily a result of the metabolic oxidation of cevimeline. Initial studies have identified cytochrome P450 (CYP) isozymes, specifically CYP2D6 and CYP3A3/4, as key players in this biotransformation process. nih.govfda.govnih.gov After administration, approximately 4% of a cevimeline dose is recovered as Cevimeline N-Oxide. nih.govfda.govnih.govdrugbank.comnih.gov Other major metabolites include cis- and trans-sulfoxides (44.5%) and a glucuronic acid conjugate (22.3%). nih.govfda.govnih.govdrugbank.comnih.gov

Future research will necessitate a deeper dive into the enzymology of this N-oxidation reaction. Advanced enzymology techniques, such as those employing recombinant enzymes and high-resolution mass spectrometry, can provide a more granular understanding of the kinetics and substrate specificity of the involved CYP enzymes. For instance, flavin-containing monooxygenase 1 (FMO1), predominantly found in human kidney microsomes, is known to catalyze the N-oxidation of cevimeline through an NADPH-dependent mechanism.

Furthermore, the field is moving towards pharmacogenetic studies to understand how genetic variations in CYP enzymes impact cevimeline metabolism and, consequently, the formation of this compound. d-nb.infosouthcarolinablues.comgenemarkersllc.compharmgkb.org Genetic polymorphisms in CYP2D6 are common and can lead to significant inter-individual differences in drug metabolism, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. genemarkersllc.com Investigating how these genetic variants affect the N-oxidation pathway of cevimeline will be crucial for personalized medicine approaches. d-nb.info

Table 1: Key Enzymes in Cevimeline Metabolism

Enzyme Family Specific Isozymes Role in Cevimeline Metabolism Resulting Metabolites
Cytochrome P450 CYP2D6, CYP3A3/4 Primary oxidative metabolism This compound, cis- and trans-sulfoxides

Novel Analytical Platforms for Enhanced Sensitivity and Specificity in Metabolite Detection

The accurate detection and quantification of this compound in biological matrices are paramount for pharmacokinetic and metabolism studies. While traditional methods like high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) have been employed, the future lies in novel analytical platforms that offer enhanced sensitivity and specificity. researchgate.net

The development of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers significant advantages in terms of resolution, speed, and sensitivity, which is crucial for detecting low-abundance metabolites like this compound. researchgate.net Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), provide accurate mass measurements, aiding in the unequivocal identification of metabolites.

Moreover, the validation of these analytical methods is a critical step. This involves assessing parameters such as sensitivity, specificity, precision, and reproducibility to ensure the reliability of the data. nih.gov For trace-level detection of N-oxides, which may be present at less than 1% of the parent compound, specialized analytical strategies are necessary.

Integrated Omics Approaches in Metabolite Research and N-Oxidation Profiling

The advent of "omics" technologies has revolutionized biomedical research, and their application to the study of this compound holds immense promise. frontiersin.org An integrated omics approach, combining metabolomics, proteomics, and genomics, can provide a holistic view of the factors influencing N-oxidation and the broader metabolic profile of cevimeline. biofueljournal.comresearchgate.netnih.govnih.gov

Metabolomics, particularly untargeted approaches, can help in the discovery of novel metabolites and provide a comprehensive snapshot of the metabolic perturbations induced by cevimeline administration. mdpi.com This can be complemented by proteomics to identify and quantify the expression levels of the enzymes involved in its metabolism, including the various CYP and FMO isoforms. acs.orgnih.govembopress.org

Furthermore, integrating these omics datasets with genomic information, such as data on CYP polymorphisms, can help in building predictive models for drug metabolism and response. nih.govnih.gov This systems-level approach will be instrumental in understanding the complex interplay between genetic makeup, enzyme activity, and metabolite formation, ultimately leading to a more refined understanding of N-oxidation profiling. frontiersin.org

Role of this compound in Complex Biological Systems Research (Non-Clinical Contexts)

Beyond its role as a metabolite in a clinical context, this compound can serve as a valuable tool in non-clinical research settings. For instance, in studies of drug-receptor interactions, it can be used as a reference compound to investigate the activity of cevimeline's metabolites at muscarinic receptors. mdpi.com While the N-oxide metabolite is generally considered to have weak pharmacological activity, its potential effects on muscarinic receptors and acetylcholine (B1216132) levels can be further explored. researchgate.net

In the field of drug discovery and development, N-oxide metabolites are sometimes intentionally developed as prodrugs, as they can be reduced back to the active parent drug in vivo. mdpi.com Although there is no indication that this compound acts as a prodrug for cevimeline, this highlights a potential area for future investigation.

Furthermore, the study of this compound can contribute to a broader understanding of N-oxidation reactions, which are a common metabolic pathway for many xenobiotics. In non-clinical research, cevimeline and its metabolites can be used in models to study the function and regulation of the parasympathetic nervous system and its role in conditions like salivary gland dysfunction. researchgate.netbiorxiv.org

Q & A

Q. What are the validated synthetic pathways for producing Cevimeline N-Oxide, and what analytical methods ensure its purity?

this compound is synthesized via oxidative metabolism of cevimeline, primarily mediated by CYP450 enzymes (e.g., CYP2D6 and CYP3A3/4) . For laboratory synthesis, oxidation reactions using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) are common. Characterization requires 1H/13C NMR, high-resolution mass spectrometry (HRMS) , and HPLC with UV detection to confirm identity and purity . Impurity profiling (e.g., sulfoxide or glucuronide byproducts) should follow ICH guidelines, with thresholds ≤0.1% for pharmacopeial standards .

Q. How is this compound detected and quantified in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For plasma or tissue samples, solid-phase extraction (SPE) minimizes matrix interference. Calibration curves typically span 1–500 ng/mL, with a limit of quantification (LOQ) ≤5 ng/mL . Method validation must include precision (RSD <15%), accuracy (80–120% recovery), and stability under storage conditions .

Q. What pharmacological roles are hypothesized for this compound?

As a minor metabolite (<4% of cevimeline dose), its activity is understudied. In vitro assays suggest potential muscarinic receptor binding due to structural similarity to cevimeline, but affinity assays (e.g., radioligand displacement) are needed to confirm . Pharmacokinetic studies in rodents show rapid clearance (t1/2 ~2 hr), necessitating tissue distribution analyses .

Advanced Research Questions

Q. How do contradictory data on N-Oxide mutagenicity inform risk assessments for this compound?

Aromatic N-oxides are flagged as mutagenic in QSAR models due to DNA adduct formation . However, empirical Ames tests for cevimeline (parent compound) showed no mutagenicity, even at supraphysiological doses . To resolve this, conduct Ames II assays with metabolic activation (S9 fraction) and micronucleus tests in human hepatocytes. Structural comparisons to mutagenic N-oxides (e.g., quindoxin) may clarify risk .

Q. What experimental designs address the low bioavailability of this compound in preclinical studies?

Bioavailability challenges arise from rapid Phase II conjugation (e.g., glucuronidation) and efflux transporters. Solutions include:

  • Co-administration with CYP inhibitors (e.g., ketoconazole) to prolong exposure .
  • Nanoparticle encapsulation (e.g., PLGA polymers) to enhance tissue penetration.
  • Oct1/Oct2 knockout models to assess transporter-mediated clearance, as seen in sorafenib N-oxide studies .

Q. How can in silico models predict this compound’s off-target effects?

Use molecular docking simulations (AutoDock Vina) to screen against ChEMBL’s muscarinic receptor library. Pair with pharmacophore mapping to identify unintended interactions (e.g., adrenergic or histaminergic receptors). Validate predictions via functional assays (e.g., calcium flux in CHO-K1 cells) .

Q. What methodologies resolve discrepancies in metabolic pathway attribution for N-Oxide formation?

this compound is a CYP450 metabolite, but competing pathways (e.g., flavin monooxygenases) may contribute. Use recombinant enzyme assays (Supersomes®) to isolate CYP isoforms. Knockout hepatic cell lines (CRISPR-Cas9) or chemical inhibitors (e.g., ABT for CYP3A4) can confirm enzyme specificity .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for interpreting low-abundance metabolite data?

For trace-level N-Oxide detection (e.g., <1% of parent compound), use non-parametric tests (Mann-Whitney U) to avoid normality assumptions. Bayesian hierarchical models improve power in small-sample studies by borrowing strength across datasets .

Q. How should researchers document synthetic protocols to ensure reproducibility?

Follow Beilstein Journal guidelines :

  • Report reaction conditions (temperature, solvent, catalyst) in the main text.
  • Provide supplementary NMR spectra (δ values, coupling constants) and chromatograms (retention times, purity thresholds) .
  • For novel compounds, include elemental analysis and HRMS data with <5 ppm error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.